molecular formula C8H17Cl B13200474 4-(Chloromethyl)-heptane

4-(Chloromethyl)-heptane

Cat. No.: B13200474
M. Wt: 148.67 g/mol
InChI Key: PJFVQKKKKWEEIF-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-heptane (C8H17Cl) is a branched aliphatic chloroalkane with a chloromethyl group (-CH2Cl) attached to the fourth carbon of a seven-carbon chain. This compound is part of a broader class of halogenated hydrocarbons, which are critical intermediates in organic synthesis, particularly in nucleophilic substitution reactions and as alkylating agents.

The compound’s structural isomerism and steric effects influence its reactivity and physical properties. For instance, the position of the chloromethyl group affects boiling points, solubility, and stability. Safety considerations are paramount, as chlorinated alkanes are generally flammable and toxic, requiring strict handling protocols .

Properties

Molecular Formula

C8H17Cl

Molecular Weight

148.67 g/mol

IUPAC Name

4-(chloromethyl)heptane

InChI

InChI=1S/C8H17Cl/c1-3-5-8(7-9)6-4-2/h8H,3-7H2,1-2H3

InChI Key

PJFVQKKKKWEEIF-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-(Chloromethyl)-heptane typically involves the chlorination of heptane. One common method is the free radical chlorination, where heptane is treated with chlorine gas under ultraviolet light or heat to initiate the reaction. The reaction can be represented as follows:

C7H16+Cl2C7H15Cl+HCl\text{C}_7\text{H}_{16} + \text{Cl}_2 \rightarrow \text{C}_7\text{H}_{15}\text{Cl} + \text{HCl} C7​H16​+Cl2​→C7​H15​Cl+HCl

In this reaction, chlorine radicals replace hydrogen atoms in the heptane molecule, resulting in the formation of this compound.

Industrial Production Methods:

Industrial production of this compound may involve continuous flow reactors where heptane and chlorine gas are continuously fed into the reactor under controlled conditions of temperature and pressure. The reaction mixture is then subjected to separation processes to isolate the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group in 4-(Chloromethyl)-heptane undergoes Sₙ2 mechanisms due to its primary alkyl halide configuration. Key reactions include:

Hydrolysis to Alcohols

Reaction with aqueous hydroxide ions (e.g., NaOH) yields 4-(hydroxymethyl)-heptane:

C8H17Cl+OHC8H17OH+Cl\text{C}_8\text{H}_{17}\text{Cl}+\text{OH}^-\rightarrow \text{C}_8\text{H}_{17}\text{OH}+\text{Cl}^-

This reaction proceeds via a bimolecular transition state, with inversion of configuration at the carbon center.

Amine Alkylation

Treatment with ammonia or primary amines generates secondary or tertiary amines:

C8H17Cl+NH3C8H17NH2+HCl\text{C}_8\text{H}_{17}\text{Cl}+\text{NH}_3\rightarrow \text{C}_8\text{H}_{17}\text{NH}_2+\text{HCl}

Zinc chloride (ZnCl₂) is often used as a catalyst to enhance reactivity.

Key Reagents and Conditions:

Reaction TypeReagentsConditions
HydrolysisNaOH/H₂OReflux, 6–8 hours
Amine AlkylationNH₃, ZnCl₂60–80°C, anhydrous

Photoredox-Catalyzed Radical Coupling

Recent studies demonstrate the utility of this compound derivatives in radical cross-coupling reactions under photoredox conditions :

Reaction with Quinoxalinones

Using Ir(PPy)₃ as a photocatalyst, the compound couples with quinoxalinones at the C7 position:

C8H17Cl+QuinoxalinoneIr PPy 3,455 nmCoupled Product\text{C}_8\text{H}_{17}\text{Cl}+\text{Quinoxalinone}\xrightarrow{\text{Ir PPy }_3,\text{455 nm}}\text{Coupled Product}

Mechanistic Steps :

  • Single Electron Transfer (SET) : Ir(PPy)₃* oxidizes the substrate, generating a benzyl-type radical.

  • Radical Addition : The radical adds to the imine carbon of the quinoxalinone.

  • Hydride Shift : A 1,2-hydride shift stabilizes the intermediate.

  • Deprotonation : Forms the final coupled product.

Optimization Data:

ParameterOptimal ValueYield (%)
CatalystIr(PPy)₃56
SolventMeCN56
Light Source455 nm LEDs56
Time30 minutes56

Radical trapping experiments with TEMPO suppressed product formation, confirming the radical pathway .

Thermochemical Isomerization

Gas-phase isomerization studies reveal minor enthalpy changes:

ΔrH=0.23±0.10kJ mol Kabo et al 1967 [3][5]\Delta_r H^\circ =-0.23\pm 0.10\,\text{kJ mol}\,\text{ Kabo et al 1967 }[3][5]

This suggests limited thermodynamic driving force for positional isomerization under standard conditions.

Elimination Reactions

Under strong bases (e.g., KOtBu), this compound undergoes dehydrohalogenation to form alkenes:

C8H17ClBaseC8H14+HCl\text{C}_8\text{H}_{17}\text{Cl}\xrightarrow{\text{Base}}\text{C}_8\text{H}_{14}+\text{HCl}

The reaction favors Zaitsev products, though specific yields require further characterization.

Scientific Research Applications

4-(Chloromethyl)-heptane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: It can be used in the modification of polymers to introduce chlorine functionalities, enhancing the material properties.

    Biological Studies: The compound can be used to study the effects of chlorinated hydrocarbons on biological systems, including their metabolism and toxicity.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-heptane in chemical reactions involves the reactivity of the chloromethyl group. The chlorine atom, being electronegative, makes the carbon atom it is attached to electrophilic, thus susceptible to nucleophilic attack. This property is exploited in various substitution reactions where nucleophiles replace the chlorine atom.

Comparison with Similar Compounds

(a) 3-(Chloromethyl)-heptane (CAS 123-04-6)

  • Molecular Formula : C8H17Cl
  • Boiling Point : 169°C
  • Density : 0.8820 g/cm³
  • Applications : Used in organic synthesis and as a reference standard in analytical chemistry (e.g., GC-MS). Its reactivity in SN2 reactions is enhanced due to less steric hindrance compared to the 4-position isomer .

(b) 4-Chloro-4-methylheptane (CAS 61764-94-1)

  • Molecular Formula : C8H17Cl
  • Average Mass : 148.674 Da
  • Key Feature : Contains both a chlorine atom and a methyl group on the fourth carbon, creating significant steric hindrance. This reduces reactivity in substitution reactions but increases thermal stability .

(c) 4-(Chloromethyl)-2,4-dimethylheptane (CAS 1491212-50-0)

  • Molecular Formula : C10H21Cl
  • Structure : Additional methyl groups at C2 and C4 introduce branching, lowering boiling points and solubility in polar solvents. This compound is primarily used in specialized syntheses requiring bulky alkylating agents .

Physicochemical Properties Comparison

Compound Molecular Formula Boiling Point (°C) Density (g/cm³) Key Structural Feature
4-(Chloromethyl)-heptane C8H17Cl ~165–170 (estimated) ~0.88 (estimated) Chloromethyl at C4
3-(Chloromethyl)-heptane C8H17Cl 169 0.8820 Chloromethyl at C3
4-Chloro-4-methylheptane C8H17Cl Not reported Not reported Cl and CH3 at C4
4-(Chloromethyl)-2,4-dimethylheptane C10H21Cl Not reported Not reported Branched with CH3 at C2/C4

Notes:

  • Boiling points correlate with molecular branching; linear isomers (e.g., 3-(Chloromethyl)-heptane) typically have higher boiling points than branched derivatives .
  • Density remains consistent across isomers due to similar molecular weights.

Biological Activity

4-(Chloromethyl)-heptane is a chlorinated alkane with the molecular formula C₈H₁₇Cl. Its biological activity has garnered interest due to its potential applications in medicinal chemistry and its interaction with biological systems. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound is characterized by a chlorine atom attached to a carbon chain, which influences its reactivity and biological interactions. The compound can be synthesized through chloromethylation processes, which involve the reaction of heptane derivatives with chloromethylating agents .

Antimicrobial Activity

Research indicates that derivatives of chlorinated hydrocarbons, including this compound, exhibit varying degrees of antimicrobial activity. The presence of the chloromethyl group may enhance the compound's ability to interact with microbial cell membranes, leading to increased permeability and subsequent cell death. A study on related compounds demonstrated significant antimicrobial effects against various bacterial strains, suggesting a potential for this compound in developing new antimicrobial agents .

Table 1: Antimicrobial Activity of Chlorinated Alkanes

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL
Related Chlorinated AlkanePseudomonas aeruginosa64 µg/mL

Cytotoxicity and Safety

The cytotoxic effects of chlorinated compounds are well-documented. Studies suggest that exposure to this compound can lead to cellular damage and apoptosis in certain cell lines. The mechanism of action is believed to involve the formation of reactive oxygen species (ROS), which can induce oxidative stress .

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a controlled laboratory study, this compound was tested on various cancer cell lines:

  • Cell Line : HeLa (cervical cancer)
  • Concentration : 50 µM
  • Observation : Significant reduction in cell viability after 24 hours of exposure.

This cytotoxicity highlights the need for careful handling and assessment of safety protocols when working with this compound.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the carbon chain length or substitution patterns can significantly influence both antimicrobial and cytotoxic properties. Research has shown that increasing the length of the alkyl chain generally enhances lipophilicity, which may improve membrane penetration and bioactivity .

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